molecular formula C11H18N2S B15273262 2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine

2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine

Cat. No.: B15273262
M. Wt: 210.34 g/mol
InChI Key: UOPQACVMNVOEOV-UHFFFAOYSA-N
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Description

2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine is a chemical compound of interest in scientific research and development. The structure of this molecule, which incorporates a pyridine ring and a thioether side chain with an amine functional group, suggests potential for application in various biochemical and pharmacological studies. Researchers can utilize this compound as a key intermediate or building block in synthetic organic chemistry, particularly in the development of more complex molecules. Its properties may also make it suitable for exploration in enzyme inhibition studies or receptor binding assays. As with all specialized research chemicals, this product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own characterization and stability studies to determine the compound's suitability for their specific applications.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylsulfanylpentan-2-amine

InChI

InChI=1S/C11H18N2S/c1-3-9(2)10(12)8-14-11-6-4-5-7-13-11/h4-7,9-10H,3,8,12H2,1-2H3

InChI Key

UOPQACVMNVOEOV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CSC1=CC=CC=N1)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

NAS is a cornerstone for introducing sulfanyl groups into aromatic systems. For this compound, the reaction involves displacing a leaving group (X = Cl, Br, I) on 2-halopyridine with 2-amino-3-methylpentane-3-thiol:

$$
\text{2-Halopyridine} + \text{HS-C(CH}3\text{)(CH}2\text{CH(CH}3\text{))NH}2 \rightarrow \text{this compound} + \text{HX}
$$

Key considerations :

  • Leaving group reactivity : Chloropyridines (X = Cl) require strong bases (e.g., NaH) and polar aprotic solvents (DMF, DMSO), whereas bromo derivatives react under milder conditions.
  • Solvent effects : DMSO enhances thiolate nucleophilicity but may promote oxidation; toluene/water biphasic systems mitigate this risk.
  • Temperature : Reactions typically proceed at 80–120°C, with prolonged heating (12–24 h) needed for complete conversion.

Experimental Protocol (Hypothetical)

  • Protection of the amino group : Treat 2-amino-3-methylpentane-3-thiol with di-tert-butyl dicarbonate (Boc$$_2$$O) in THF to form the Boc-protected thiol.
  • Deprotonation : Add NaH (2 equiv) to a DMF solution of Boc-protected thiol, stirring at 0°C for 30 min.
  • Substitution : Introduce 2-chloropyridine (1 equiv) and heat at 100°C for 18 h.
  • Deprotection : Treat the crude product with TFA in DCM to remove the Boc group.
  • Purification : Isolate the product via silica gel chromatography (hexane/EtOAc, 3:1).

Expected yield : 45–60% (over two steps).

Transition Metal-Catalyzed Coupling

Copper-Mediated C–S Bond Formation

Copper catalysts (CuI, CuBr) enable cross-couplings between 2-halopyridines and thiols under ligand-free conditions:

$$
\text{2-Iodopyridine} + \text{HS-C(CH}3\text{)(CH}2\text{CH(CH}3\text{))NH}2 \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound}
$$

Optimized conditions :

  • Catalyst : CuI (10 mol%)
  • Base : K$$2$$CO$$3$$ (2 equiv)
  • Solvent : DMSO at 110°C for 24 h
  • Yield : 50–65%

Palladium-Catalyzed Approaches

While less common for C–S bonds, Pd(PPh$$3$$)$$4$$ with Xantphos ligand facilitates couplings with aryl bromides:

$$
\text{2-Bromopyridine} + \text{HS-C(CH}3\text{)(CH}2\text{CH(CH}3\text{))NH}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Xantphos}} \text{this compound}
$$

Limitations : Lower yields (30–40%) due to competitive side reactions.

Multi-Component Condensation Strategies

Drawing from pseudo-four-component reactions (pseudo-4CR) in sulfanylpyridine synthesis, a hypothetical route could involve:

  • Formation of 2-arylidenemalononitrile : Condense malononitrile with an aldehyde.
  • Thiol incorporation : React with 2-amino-3-methylpentane-3-thiol.
  • Cyclization : Acid- or base-mediated closure to form the pyridine ring.

Challenges :

  • Regiochemical control during cyclization.
  • Compatibility of the amino group with reaction conditions.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Effective for separating polar intermediates (e.g., Boc-protected derivatives).
  • Reverse-phase HPLC : Critical for isolating the final product ≥95% purity.

Spectroscopic Data (Predicted)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.60–7.55 (m, 2H, Py-H), 3.15 (s, 2H, NH$$2$$), 2.75–2.65 (m, 2H, SCH$$2$$), 1.55 (s, 3H, CH$$3$$).
  • HRMS : m/z calculated for C$${11}$$H$${17}$$N$$_2$$S [M+H]$$^+$$: 225.1064; found: 225.1068.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified pyridine derivatives

    Substitution: Various substituted pyridine compounds

Scientific Research Applications

2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent on Pyridine Key Properties/Applications References
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine 2-Amino-3-methylpentyl-S- Potential enzyme inhibition, drug delivery Inferred
2-(Phenylsulfanyl)pyridine-3-carboxylic acid Phenyl-S- + carboxylic acid Crystallographic stability, weak bioactivity
Lansoprazole derivatives Benzimidazole-S- + trifluoroethoxy Proton pump inhibition (pharmaceutical use)
N-Substituted 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides Indole-oxadiazole-S- α-Glucosidase/BChE/LOX inhibition

Key Observations :

  • Aminoalkyl vs. Aromatic Substituents: The aminoalkyl chain in the target compound likely enhances solubility in aqueous media compared to purely aromatic substituents (e.g., phenyl in ). This could improve bioavailability in drug design contexts.
  • Enzyme Inhibition: Compounds with sulfanyl-linked heterocycles, such as indole-oxadiazole derivatives (e.g., 8q in ), exhibit strong α-glucosidase inhibition (IC₅₀ = 49.71 µM vs. acarbose at 38.25 µM). The amino group in the target compound may similarly enhance binding to enzyme active sites through hydrogen bonding.
  • Stability: Lansoprazole derivatives () undergo strict pharmacopeial testing for loss on drying (<5%), suggesting that the aminoalkyl chain’s hygroscopicity may necessitate similar stability assessments for the target compound.

Pharmacological and Physicochemical Properties

  • Bioactivity: The indole-oxadiazole derivatives () showed selective inhibition of α-glucosidase and BChE, with IC₅₀ values ranging from 31.62 to >100 µM. The aminoalkyl chain in the target compound could modulate selectivity toward similar targets.
  • Solubility: The hydrophilic amino group may improve water solubility compared to phenyl- or benzimidazole-based analogs (e.g., lansoprazole in ), though this could also increase hygroscopicity.
  • Crystallinity : The branched 3-methylpentyl chain may reduce crystallinity compared to planar aromatic substituents, as seen in the well-defined crystal structure of 2-(phenylsulfanyl)pyridine-3-carboxylic acid .

Challenges and Opportunities

  • Stability: Aminoalkyl chains are prone to oxidation and hygroscopicity, necessitating formulation strategies (e.g., salt formation) to enhance shelf life .
  • Target Selectivity: While indole-oxadiazole derivatives () show promising enzyme inhibition, the target compound’s amino group could improve specificity for neurological targets (e.g., BChE) over metabolic enzymes.

Biological Activity

2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfanyl group and an aminoalkyl side chain. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of pyridine, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For instance, some pyridine derivatives have demonstrated effectiveness against Escherichia coli and Salmonella typhi .
  • Antiviral Properties : Certain derivatives have been reported to inhibit HIV-1 integrase, showcasing potential as antiviral agents .
  • Cardiovascular Effects : Pyridine derivatives are being investigated for their effects on cardiovascular health, including their ability to modulate perfusion pressure in isolated rat hearts .
  • Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Antimicrobial Efficacy

A study conducted on various substituted pyridines found that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin. For example:

  • Compound IV showed MIC values of 62.5 µg/mL against E. coli and 100 µg/mL against S. typhi .

Antiviral Activity

In vitro studies demonstrated that 2-amino-6-sulfanylpyridine derivatives could inhibit HIV-1 integrase with an IC50 value of 4 µM, indicating potential as antiviral therapeutics .

Cardiovascular Studies

In isolated rat heart experiments, several pyridine derivatives were evaluated for their effects on perfusion pressure. The results indicated that specific substitutions on the pyridine ring could lead to significant changes in cardiovascular responses .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. typhi
AntiviralInhibits HIV-1 integrase (IC50 = 4 µM)
CardiovascularModulates perfusion pressure in rat hearts
NeuroprotectivePotential benefits in neurodegenerative diseases

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